molecular formula C11H14N2O2S B6645379 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine

1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine

Cat. No. B6645379
M. Wt: 238.31 g/mol
InChI Key: LUEBQVRBWGKWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a selective inhibitor of the enzyme protein kinase B (PKB), also known as Akt, which plays a crucial role in regulating cell survival and proliferation. The inhibition of PKB by 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine has been shown to have anti-tumor effects, making it a promising candidate for the development of cancer treatments.

Mechanism of Action

The mechanism of action of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves the inhibition of PKB, a protein kinase that plays a key role in the regulation of cell survival and proliferation. By inhibiting PKB, this compound induces apoptosis in cancer cells and prevents their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine are primarily related to its inhibition of PKB. This inhibition leads to a decrease in cell survival and proliferation, as well as an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is its selectivity for PKB, which makes it a promising candidate for the development of cancer treatments with minimal side effects. However, its synthesis is complex and requires several steps, which can make it difficult to produce in large quantities. Additionally, further research is needed to determine its efficacy and safety in human clinical trials.

Future Directions

There are several future directions for the research and development of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine. One potential direction is the optimization of its synthesis method to improve yield and scalability. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials, as well as its potential as a treatment for other diseases such as inflammatory disorders. Finally, research into the mechanism of action of this compound could lead to the development of more effective and targeted cancer therapies.

Synthesis Methods

The synthesis of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves several steps, starting with the reaction of cyclopropylamine with 2,3-dihydroindole-2,3-dione to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the desired amine product. The final step involves the addition of a sulfonyl chloride group to the amine using a reagent such as chlorosulfonic acid.

Scientific Research Applications

1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine has been extensively studied for its potential as an anti-cancer agent. In one study, it was shown to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death. Another study demonstrated its effectiveness against pancreatic cancer cells, with a significant reduction in tumor growth observed in animal models.

properties

IUPAC Name

1-cyclopropylsulfonyl-2,3-dihydroindol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10-3-1-2-8-6-7-13(11(8)10)16(14,15)9-4-5-9/h1-3,9H,4-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBQVRBWGKWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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